molecular formula C15H26O B155438 Himachalol CAS No. 1891-45-8

Himachalol

Cat. No. B155438
CAS RN: 1891-45-8
M. Wt: 222.37 g/mol
InChI Key: BBAMLNIPVMLTSQ-VNHYZAJKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Himachalol is a natural product that has been isolated from the essential oil of the Himalayan cedarwood tree. It has been found to have various biological activities and has been the subject of scientific research in recent years.

Scientific Research Applications

Himachalol has been found to have various biological activities, making it a subject of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Himachalol has also been found to have neuroprotective and antimicrobial activities. These properties make Himachalol a promising candidate for the development of new drugs for various diseases.

Mechanism Of Action

The mechanism of action of Himachalol is not yet fully understood. However, studies have shown that Himachalol exerts its biological activities by modulating various signaling pathways in cells. It has been found to inhibit the production of pro-inflammatory cytokines and oxidative stress, which are involved in the development of various diseases. Himachalol has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Himachalol has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells. Himachalol has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. In addition, Himachalol has been found to inhibit the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

Himachalol has several advantages for lab experiments. It is a natural product, making it easier to obtain than synthetic compounds. Himachalol is also relatively stable, making it easier to store and transport. However, Himachalol has some limitations for lab experiments. It is difficult to obtain large quantities of Himachalol, limiting its use in large-scale experiments. Himachalol is also sensitive to light and heat, which can affect its stability and activity.

Future Directions

There are several future directions for the study of Himachalol. One direction is to investigate the potential of Himachalol as a drug for the treatment of various diseases, including cancer and neurodegenerative diseases. Another direction is to study the mechanism of action of Himachalol in more detail, to better understand its biological activities. Further studies are also needed to investigate the safety and toxicity of Himachalol in humans. Finally, the development of new methods for the synthesis of Himachalol could facilitate its use in large-scale experiments and drug development.
Conclusion:
In conclusion, Himachalol is a natural product that has been found to have various biological activities. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties, among others. Himachalol exerts its biological activities by modulating various signaling pathways in cells. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of Himachalol, including investigating its potential as a drug for the treatment of various diseases and studying its mechanism of action in more detail.

properties

CAS RN

1891-45-8

Product Name

Himachalol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(4aR,5R,9aS)-2,5,9,9-tetramethyl-4,4a,6,7,8,9a-hexahydro-3H-benzo[7]annulen-5-ol

InChI

InChI=1S/C15H26O/c1-11-6-7-12-13(10-11)14(2,3)8-5-9-15(12,4)16/h10,12-13,16H,5-9H2,1-4H3/t12-,13+,15-/m1/s1

InChI Key

BBAMLNIPVMLTSQ-VNHYZAJKSA-N

Isomeric SMILES

CC1=C[C@H]2[C@@H](CC1)[C@](CCCC2(C)C)(C)O

SMILES

CC1=CC2C(CC1)C(CCCC2(C)C)(C)O

Canonical SMILES

CC1=CC2C(CC1)C(CCCC2(C)C)(C)O

synonyms

himachalol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Himachalol
Reactant of Route 2
Himachalol
Reactant of Route 3
Reactant of Route 3
Himachalol
Reactant of Route 4
Reactant of Route 4
Himachalol
Reactant of Route 5
Reactant of Route 5
Himachalol
Reactant of Route 6
Himachalol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.